molecular formula C24H27FN2O4 B265594 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265594
M. Wt: 426.5 g/mol
InChI Key: PZXNYCOSTFZIGW-LSDHQDQOSA-N
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Description

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMFP, is a chemical compound that has been the subject of scientific research in recent years. DMFP is a potent inhibitor of the enzyme called 15-lipoxygenase (15-LOX), which is involved in the synthesis of inflammatory mediators. The inhibition of 15-LOX by DMFP has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Mechanism of Action

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by inhibiting the enzyme 15-LOX, which is involved in the synthesis of inflammatory mediators called leukotrienes. Leukotrienes are involved in various pathological processes, including inflammation, cancer, and cardiovascular diseases. By inhibiting 15-LOX, 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one reduces the synthesis of leukotrienes, leading to a reduction in inflammation and other pathological processes.
Biochemical and Physiological Effects:
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of 15-LOX activity, the reduction of leukotriene synthesis, and the modulation of various signaling pathways involved in inflammation and cell proliferation. 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have antioxidant effects by reducing oxidative stress and improving mitochondrial function. Moreover, 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is important for the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a high affinity for 15-LOX and a low affinity for other enzymes, making it a selective inhibitor of 15-LOX. Moreover, 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has some limitations, including its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, including the development of novel analogs with improved potency, selectivity, and solubility. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one and its potential therapeutic applications in various diseases. Furthermore, the preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in humans. In summary, 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a promising compound for the development of novel therapeutics for various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 4-methoxy-2-methylbenzoyl chloride with 1,3-dimethyl-5-aminopropylamine to form the intermediate product. The intermediate product is then reacted with 4-fluorophenylacetic acid to form the final product, 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart. Moreover, 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have neuroprotective effects by reducing neuroinflammation and improving cognitive function in animal models of neurodegenerative disorders.

properties

Product Name

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C24H27FN2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27FN2O4/c1-15-14-18(31-4)10-11-19(15)22(28)20-21(16-6-8-17(25)9-7-16)27(24(30)23(20)29)13-5-12-26(2)3/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+

InChI Key

PZXNYCOSTFZIGW-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(C=C3)F)/[O-]

SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(C=C3)F)[O-]

Origin of Product

United States

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